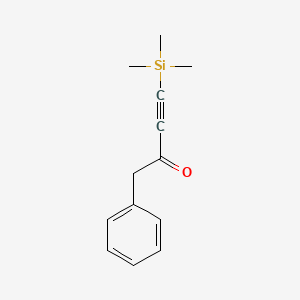

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one

Description

Significance of α,β-Acetylenic Ketones (Ynones) as Multifunctional Synthetic Intermediates

α,β-Acetylenic ketones, commonly referred to as ynones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon triple bond. This arrangement of functional groups imparts a unique electronic character to the molecule, making ynones highly valuable and versatile intermediates in organic synthesis. enamine.netnih.gov They are recognized as bifunctional electrophiles, susceptible to nucleophilic attack at both the carbonyl carbon and the β-acetylenic carbon through Michael addition. nih.gov This dual reactivity allows them to serve as potent three-carbon building blocks for the construction of a wide variety of cyclic and polycyclic systems. nih.gov

The synthetic utility of ynones is demonstrated by their widespread use in the preparation of numerous heterocyclic compounds which are scaffolds for many pharmaceuticals and biologically active molecules. enamine.netnih.gov Ongoing research continues to uncover new transformations of ynones, solidifying their status as indispensable tools in the synthetic chemist's arsenal. enamine.net

The Strategic Role of the Trimethylsilyl (B98337) (TMS) Moiety in Alkynyl Ketone Chemistry

The incorporation of a trimethylsilyl (TMS) group at the terminus of an alkyne, as seen in 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one, is a strategic decision that profoundly influences the compound's stability and reactivity. The TMS group, composed of a silicon atom bonded to three methyl groups, is known for its chemical inertness and large molecular volume. amazonaws.com

One of the primary functions of the TMS group in alkynyl chemistry is as a protecting group for the terminal alkyne's acidic proton. researchgate.netresearchgate.net This protection prevents unwanted side reactions under basic or organometallic conditions. Furthermore, the TMS group can be easily and selectively removed under mild conditions, such as with fluoride (B91410) ions or acid, to regenerate the terminal alkyne for subsequent transformations. researchgate.net

Beyond its protective role, the TMS group exerts significant steric and electronic effects that can control the regioselectivity and stereoselectivity of reactions at the triple bond. researchgate.netnih.gov For instance, in cycloaddition reactions, the bulky TMS group can direct the approach of a reagent to a specific face or position of the alkyne. The silicon atom can also stabilize an adjacent carbocation or influence the electronic distribution within the π-system, thereby modulating the alkyne's reactivity. nih.gov This ability to dictate reaction outcomes makes the TMS group a crucial directing group in the synthesis of complex molecules. nih.gov The TMS group can also impart increased thermal stability to the alkynyl system. researchgate.net

Scope and Research Relevance of this compound within Silyl (B83357) Ynone Chemistry

This compound, with its specific substitution pattern, is a prime example of a silyl ynone that serves as a precursor for the regioselective synthesis of heterocycles. The presence of the phenyl group and the ketone carbonyl activate the alkyne for nucleophilic attack, while the TMS group provides the aforementioned stability and regiochemical control.

A significant application of compounds like this compound is in the synthesis of substituted pyrazoles. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are prevalent in many pharmaceutical agents. The classical Knorr synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). researchgate.net Silyl ynones such as this compound can be effectively utilized as 1,3-dicarbonyl synthons in this context.

The reaction of this compound with a substituted hydrazine is expected to proceed via initial nucleophilic attack of the hydrazine at the carbonyl carbon, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole (B372694) ring. The TMS group plays a crucial role in directing the regiochemical outcome of this cyclization. Depending on the reaction conditions and the substituents on the hydrazine, either the TMS group is eliminated during the reaction or it can be retained in the final product, offering a handle for further functionalization. This regioselective synthesis is highly valuable as it allows for the controlled placement of substituents on the pyrazole ring, which is critical for tuning the biological activity of the resulting molecules.

While specific, detailed research findings on the direct use of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on closely related silyl ynones. For instance, the reaction of similar α,β-acetylenic ketones with hydrazines has been shown to be a robust method for the synthesis of 1,3,5-trisubstituted pyrazoles. researchgate.net

Table of Physical Properties

| Property | Value | Reference |

| CAS Number | 88768-84-7 | nih.gov |

| Molecular Weight | 216.35 g/mol | nih.gov |

| Molecular Formula | C13H16OSi | nih.gov |

| Physical Form | Liquid | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-4-trimethylsilylbut-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OSi/c1-15(2,3)10-9-13(14)11-12-7-5-4-6-8-12/h4-8H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMMBZAAXWLFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446461 | |

| Record name | 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88768-84-7 | |

| Record name | 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Phenyl 4 Trimethylsilyl but 3 Yn 2 One and Congeners

Direct Synthesis Approaches to 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one

Direct methods for the construction of the this compound framework typically involve the formation of the key carbon-carbon bond between the phenylacetyl moiety and the silylated acetylene (B1199291) unit.

Acylation Reactions of Bis(trimethylsilyl)acetylene (B126346) with Phenylacetyl Chloride (AlCl₃ Catalysis)

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by reacting an acyl chloride with an aromatic or unsaturated system in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In this proposed pathway, phenylacetyl chloride is activated by AlCl₃ to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich triple bond of bis(trimethylsilyl)acetylene.

The general mechanism for a Friedel-Crafts acylation involves the Lewis acid coordinating to the halogen of the acyl halide, which polarizes the carbon-halogen bond and facilitates the formation of the acylium ion. khanacademy.org This electrophile is then attacked by the nucleophilic alkyne. A subsequent de-silylation or rearrangement step would be required to yield the final product. While this represents a plausible synthetic route based on fundamental organic principles, specific literature detailing the reaction between phenylacetyl chloride and bis(trimethylsilyl)acetylene under these conditions is not extensively documented, suggesting other methods may be more efficient or higher yielding.

Palladium-Catalyzed Sonogashira Coupling Strategies for TMS-Ynone Formation

A more prevalent and highly versatile method for the synthesis of ynones is the acyl Sonogashira coupling. This reaction is a variation of the standard Sonogashira coupling, which typically joins terminal alkynes with aryl or vinyl halides. libretexts.org In the acyl version, an acyl chloride, such as phenylacetyl chloride, is coupled with a terminal alkyne. For the synthesis of the title compound, trimethylsilylacetylene (B32187) (TMSA) is the ideal alkyne partner. wikipedia.org

The reaction is catalyzed by a palladium(0) complex, often with a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the acyl chloride to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the reaction of TMSA with the Cu(I) salt) and subsequent reductive elimination to yield the ynone product and regenerate the Pd(0) catalyst. libretexts.org The use of TMSA is advantageous as it is a liquid, making it easier to handle than gaseous acetylene, and the TMS group effectively protects one end of the alkyne, preventing unwanted side reactions. wikipedia.org

| Acyl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl/Alkyl Acyl Chloride | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N (Triethylamine) | THF or Toluene (B28343) | Good to Excellent | libretexts.org |

| Aryl Iodide (with CO) | Terminal Alkyne | PdBr₂ | None | K₃PO₄ | DMF | Moderate to Excellent | rsc.org |

| Acyl Chloride | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Amine Base | Anhydrous Solvent | Generally High | wikipedia.org |

Synthetic Routes to Related Silylated Alkynes and Butyn-2-ones as Precursors

The target ynone can also be synthesized from precursors that already contain the silylated alkyne moiety. Key intermediates include silylated propargylic alcohols, which can be oxidized to the corresponding ketone.

Stereoselective Preparation of Silylated Propargylic Alcohols

Propargylic alcohols are valuable precursors to ynones via oxidation. The stereoselective synthesis of silylated propargylic alcohols allows for the creation of chiral centers, which can be important for the synthesis of complex target molecules.

One major strategy is the enantioselective addition of alkynes to aldehydes. organic-chemistry.org This can be achieved by reacting a terminal alkyne, such as trimethylsilylacetylene, with an aldehyde in the presence of a chiral catalyst. For instance, zinc triflate (Zn(OTf)₂) and a chiral ligand like (+)-N-methylephedrine can mediate the addition of terminal acetylenes to a wide range of aldehydes with high enantioselectivity. organic-chemistry.org Another powerful system employs an In(III)/BINOL complex, which acts as a bifunctional catalyst to activate both the aldehyde and the alkyne. organic-chemistry.org

A different approach involves the regioselective anti-silyllithiation of propargylic alcohols. chemrxiv.orgchemrxiv.orgkyoto-u.ac.jp In this method, a silyllithium reagent adds across the triple bond of a propargylic alkoxide in an anti fashion, directed by the alkoxy group. chemrxiv.orgkyoto-u.ac.jp This process generates highly functionalized β-silyl allylic alcohols with excellent regio- and stereocontrol. chemrxiv.orgkyoto-u.ac.jp These vinylsilane products can then be further manipulated.

| Aldehyde/Alkyne Substrate | Reagent/Catalyst System | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Various Aldehydes + Terminal Alkynes | Zn(OTf)₂ / (+)-N-Methylephedrine | Chiral Propargylic Alcohols | Up to 99% ee | organic-chemistry.org |

| Various Aldehydes + Terminal Alkynes | In(III) / BINOL | Chiral Propargylic Alcohols | High Enantioselectivity | organic-chemistry.org |

| Propargylic Alcohols (e.g., but-2-yn-1-ol) | PhMe₂SiLi / nBuLi | (Z)-β-Silyl Allylic Alcohols | High Regio- and Stereoselectivity | chemrxiv.orgkyoto-u.ac.jp |

| (S)-citronellal + Trimethylsilylacetylene | Asymmetric Carreira Alkynylation | Diastereomeric Propargylic Alcohols | 11:1 dr | researchgate.net |

The resulting silylated propargylic alcohols, such as 1-phenyl-4-(trimethylsilyl)-3-butyn-1-ol, can then be oxidized to the target ketone, this compound, using standard oxidation reagents like pyridinium (B92312) chlorochromate (PCC), Jones reagent, or Swern oxidation.

Synthesis of Halogenated Silyl (B83357) Alkynyl Ketones (e.g., 1-chloro-4-(trimethylsilyl)but-3-yn-2-one)

Halogenated silyl alkynyl ketones are valuable intermediates for further functionalization, for example, through cross-coupling reactions. The synthesis of 1-chloro-4-(trimethylsilyl)but-3-yn-2-one (B108500) (CAS No. 18245-82-4) can be envisioned through several routes. biosynth.com

A direct method involves the α-halogenation of the parent ynone, 4-(trimethylsilyl)but-3-yn-2-one. alfa-chemistry.com This can typically be achieved by treating the enolate of the ketone with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS).

Alternatively, a coupling strategy similar to the acyl Sonogashira reaction could be employed. This would involve the palladium-catalyzed coupling of trimethylsilylacetylene with a suitable acyl chloride, such as chloroacetyl chloride. Care would need to be taken to ensure selective reaction at the acyl chloride over the alkyl chloride. The synthesis of various substituted cyclic ethers from α-halo ketones has been demonstrated, highlighting the reactivity of the carbon-halogen bond in these systems. acs.org

Comprehensive Reactivity and Transformation Chemistry of 1 Phenyl 4 Trimethylsilyl but 3 Yn 2 One

Electrophilic and Nucleophilic Reactivity of the Ynone Framework

The ynone framework of 1-phenyl-4-(trimethylsilyl)but-3-yn-2-one is characterized by an electron-deficient triple bond conjugated with a ketone, making it susceptible to both electrophilic and nucleophilic attacks. The polarization of the molecule renders the carbonyl carbon and the β-carbon of the alkyne electrophilic, while the oxygen and the α-carbon can exhibit nucleophilic character in certain reactions. libretexts.orgwikipedia.org

Conjugate or 1,4-addition is a prominent reaction pathway for α,β-unsaturated carbonyl compounds, including ynones. libretexts.orgwikipedia.org In this reaction, a nucleophile attacks the β-carbon of the unsaturated system. libretexts.org For this compound, this involves the addition of a nucleophile to the carbon atom adjacent to the trimethylsilyl (B98337) group.

Carbon-Based Nucleophiles: Gilman reagents, which are lithium diorganocopper compounds, are effective for delivering carbon nucleophiles in a 1,4-fashion to α,β-unsaturated carbonyls. wikipedia.org This approach allows for the introduction of an alkyl or aryl group at the β-position.

Nitrogen- and Oxygen-Based Nucleophiles: Amines and alcohols can act as nucleophiles in conjugate additions. libretexts.org For instance, secondary amines can react with conjugated carbonyls to yield 3-aminocarbonyl compounds. wikipedia.org The conjugate addition of thiols to activated alkynes, a reaction analogous to additions with oxygen and nitrogen nucleophiles, has been well-documented and often proceeds with high efficiency. nih.gov

Boron-Based Nucleophiles: The conjugate addition of boron-based nucleophiles to activated pyridinium (B92312) salts has been shown to be a viable method for forming new carbon-carbon bonds. nih.gov A similar principle can be applied to ynones, where an aryl or alkyl group from an organoboron reagent adds to the β-carbon. In some cases, the addition of α,α-diboryl carbanions to enones provides a route to γ,γ-diboryl ketones. nih.gov

Radical Species: The addition of radicals to unsaturated systems represents another mode of reactivity. For instance, trifluoromethyl radicals (CF3•) can be generated and added across double or triple bonds. nih.gov In the context of allenes, which share some reactivity patterns with alkynes, the addition of a CF3 radical has been observed to occur at the terminal carbons. nih.gov

A summary of representative nucleophiles and their potential conjugate addition to an ynone framework is presented in the table below.

| Nucleophile Type | Specific Example | Expected Product Type |

| Carbon-Based | Gilman Reagent (R₂CuLi) | β-Substituted Enone |

| Nitrogen-Based | Secondary Amine (R₂NH) | β-Amino Enone |

| Oxygen-Based | Alcohol (ROH) | β-Alkoxy Enone |

| Boron-Based | Arylboronic Acid (ArB(OH)₂) | β-Aryl Enone |

| Radical Species | Trifluoromethyl Radical (CF₃•) | β-Trifluoromethylated Enone |

The asymmetric reduction of prochiral ketones to form chiral alcohols is a valuable transformation in organic synthesis, with biocatalysis emerging as a powerful tool for achieving high enantioselectivity. nih.govnih.gov Various microorganisms and isolated enzymes are capable of catalyzing these reductions. nih.gov

Specifically, the bioreduction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664), a compound structurally related to this compound, has been studied. The reduction of 4-(trimethylsilyl)-3-butyn-2-one to the corresponding (S)- or (R)-4-(trimethylsilyl)-3-butyn-2-ol can be achieved with high enantiomeric excess (e.e.). researchgate.net For example, immobilized Candida parapsilosis CCTCC M203011 cells have been used to produce (S)-4-(trimethylsilyl)-3-butyn-2-ol with over 99% e.e. and a yield of 97.7%. researchgate.net Conversely, Acetobacter sp. CCTCC M209061 can produce the (R)-enantiomer with >99% e.e. and a 71% yield. researchgate.net The instability of the substrate in aqueous buffer at pH above 6.0 was noted, but this could be mitigated by lowering the pH. researchgate.net

Similarly, the enzymatic reduction of 4-phenyl-3-butyn-2-one (B156156) using a W110A secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH) yields (S)-4-phenyl-3-butyn-2-ol with excellent yield and high chemo- and enantioselectivity, preserving the alkynyl group. researchgate.net This demonstrates that bioreduction is a viable strategy for producing chiral propargyl alcohols from the corresponding ynones.

The following table summarizes key findings in the bioreduction of related silyl (B83357) and phenyl butynones.

| Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) | Yield |

| 4-(trimethylsilyl)-3-butyn-2-one | Candida parapsilosis CCTCC M203011 | (S)-4-(trimethylsilyl)-3-butyn-2-ol | >99% | 97.7% |

| 4-(trimethylsilyl)-3-butyn-2-one | Acetobacter sp. CCTCC M209061 | (R)-4-(trimethylsilyl)-3-butyn-2-ol | >99% | 71% |

| 4-phenyl-3-butyn-2-one | W110A TeSADH | (S)-4-phenyl-3-butyn-2-ol | High | Excellent |

Cycloaddition Reactions Involving the Alkynyl Ketone and TMS Moieties

The carbon-carbon triple bond in this compound serves as a dipolarophile in cycloaddition reactions, allowing for the construction of five-membered heterocyclic rings. wikipedia.org

1,3-Dipolar cycloadditions are powerful reactions for synthesizing five-membered heterocycles. wikipedia.org They involve the reaction of a 1,3-dipole with a dipolarophile, such as an alkyne. wikipedia.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, mild reaction conditions, and strict regioselectivity. acs.orgrsc.org The reaction between a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.orgd-nb.info This is in contrast to the uncatalyzed Huisgen cycloaddition, which typically requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.orgd-nb.info The CuAAC reaction is accelerated by a factor of up to 10⁷ compared to the uncatalyzed version. d-nb.info

In the context of this compound, the trimethylsilyl group would need to be removed to generate a terminal alkyne, 1-phenylbut-3-yn-2-one, for the standard CuAAC reaction to proceed. However, if the reaction were to proceed with the silylated alkyne, it would react with an organic azide (R-N₃) in the presence of a Cu(I) catalyst. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org The reaction is highly regioselective, leading to the formation of a 1,4-disubstituted triazole. researchgate.net

Regioselectivity of CuAAC:

| Reactants | Catalyst | Product | Regioselectivity |

| Terminal Alkyne + Azide | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole | Exclusive 1,4-isomer |

| Terminal Alkyne + Azide | Thermal (uncatalyzed) | Mixture of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles | Mixture of regioisomers |

The alkyne moiety of this compound can also react with other 1,3-dipoles besides azides.

Nitrones: The 1,3-dipolar cycloaddition of nitrones with alkynes yields isoxazolines, which can be further transformed. chem-station.com This reaction can create multiple new stereocenters. chem-station.com The trimethylsilyl group on the alkyne can influence the reactivity and regioselectivity of the cycloaddition. unisciencepub.com

Azomethine Imines: Azomethine imines are another class of 1,3-dipoles that react with alkynes to form pyrazolidine (B1218672) or pyrazoline derivatives. rsc.orgresearchgate.net These reactions can be performed under thermal conditions or with catalysis and are a valuable method for synthesizing dinitrogenated heterocycles. rsc.org The reaction of azomethine imines with arynes, which are highly reactive triple-bonded species, is known to produce tricyclic pyrazoloindazolone derivatives. nih.gov

Nitrile Oxides: Nitrile oxides undergo 1,3-dipolar cycloaddition with alkynes to produce isoxazoles, which are stable aromatic heterocycles. youtube.comresearchgate.net These reactions are a reliable method for synthesizing this class of compounds and can be carried out under various conditions, including the use of "green" solvents or alternative activation methods like microwave irradiation. nih.gov

The following table summarizes cycloadditions with various dipoles.

| 1,3-Dipole | Dipolarophile | Product Heterocycle |

| Nitrone | Alkyne | Isoxazoline |

| Azomethine Imine | Alkyne | Pyrazoline/Pyrazolidine |

| Nitrile Oxide | Alkyne | Isoxazole (B147169) |

[2+2] and [4+2] Cycloadditions (Diels-Alder Type Reactions)

The unique electronic nature of this compound, characterized by an electron-deficient alkyne due to the adjacent carbonyl group, makes it a prime candidate for participation in cycloaddition reactions. The alkyne can function as the 2π-electron component (a dienophile or ketenophile) in these transformations.

[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction is a powerful method for constructing six-membered rings through the interaction of a conjugated diene (4π-electron system) and a dienophile (2π-electron system). sigmaaldrich.com Alkynes, particularly those activated by electron-withdrawing groups, are effective dienophiles. sigmaaldrich.com The carbonyl group in this compound serves as such an activating group, enhancing the dienophilic character of the carbon-carbon triple bond.

In a typical Diels-Alder reaction, this compound would react with a conjugated diene to yield a substituted cyclohexadiene derivative. The reaction is expected to be regioselective, with the substitution pattern on the diene influencing the orientation of the adducts formed. nih.gov While the general principles of Diels-Alder reactions strongly support the potential of this silyl-alkynyl ketone to act as a dienophile, specific examples detailing its reaction with various dienes are not extensively documented in the reviewed literature. The reaction would theoretically proceed as illustrated in the general scheme below.

Table 1: Potential [4+2] Diels-Alder Reaction

| Reactants | Conditions | Product |

|---|

[2+2] Cycloadditions: These reactions involve the combination of two 2π-electron systems to form a four-membered cyclobutane (B1203170) or cyclobutene (B1205218) ring. nih.gov The reaction of an alkyne with an alkene to form a cyclobutene is a known transformation, often promoted by photolysis or specific metal catalysts. nih.gov Lewis acid-promoted [2+2] cycloadditions of ketenes with alkenes have also been developed. nih.gov Given the activated nature of the alkyne in this compound, it could potentially undergo [2+2] cycloaddition with an electron-rich alkene. Mechanistic studies on related systems, such as the cycloaddition of 1-phenylseleno-2-(trimethylsilyl)ethene, indicate that such reactions can be influenced by Lewis acids and temperature. researchgate.net

Rearrangements and Functional Group Interconversions

Silicon-Mediated Rearrangements and Migrations

Organosilicon compounds can undergo unique rearrangements, often involving the formation of a pentacovalent silicon intermediate. Research on structurally similar 4-silyl-3-buten-2-ones has shown that these molecules can undergo a rearrangement where a group (e.g., phenyl or allyl) migrates from the silicon atom to the β-carbon of the enone system when treated with a base. ucla.edu This process is initiated by the nucleophilic attack on the silicon atom, forming a pentacovalent silicate, which then facilitates the intramolecular migration of the phenyl group to the adjacent carbon. ucla.edu

Although this compound is an alkynyl ketone, a similar silicon-mediated rearrangement pathway can be proposed. Nucleophilic activation of the silicon atom could trigger the migration of a methyl group from the trimethylsilyl moiety to the β-carbon of the ynone system, leading to a vinylsilane product after rearrangement. This type of transformation highlights the ability of the silicon atom to actively participate in and direct the course of a reaction.

Selective Transformations of the Trimethylsilyl Group (e.g., Desilylation, Alkyne Transfer)

The trimethylsilyl (TMS) group on the alkyne is a versatile functionality that primarily serves as a protecting group for the terminal alkyne proton but can also be selectively transformed.

Desilylation: The most common transformation is protiodesilylation, which involves the cleavage of the C(sp)-Si bond to yield the corresponding terminal alkyne, 1-phenylbut-3-yn-2-one. nih.gov This reaction is typically achieved under mild conditions using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or by treatment with potassium carbonate in methanol. nih.gov This deprotection is a crucial step in multi-step syntheses, unmasking the terminal alkyne for subsequent reactions like coupling or addition.

Table 2: Conditions for Desilylation

| Reagent | Solvent | Result |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | High yield of 1-phenylbut-3-yn-2-one |

Alkyne Transfer: The concept of "alkyne transfer" can be viewed as a two-step process involving desilylation followed by a coupling reaction. Once the terminal alkyne is generated, it can be readily used in various carbon-carbon bond-forming reactions, effectively transferring the but-3-yn-2-one moiety to another molecule. A prominent example is the Sonogashira cross-coupling reaction with aryl or vinyl halides to form more complex, conjugated enyne or diyne systems. nih.gov

Direct Conversions of Silyl Ethers to Alternative Organic Functionalities (General Applicability to Silyl Protection)

While this compound is not a silyl ether, the principle of direct functionalization of a silyl-protected group without a separate deprotection step has broad applicability. In silyl ethers, the silyl group can be directly converted into functionalities like esters or tosylates. ucla.edu For alkynylsilanes, a parallel reactivity exists where the C(sp)-Si bond can be directly transformed. Under modified Sonogashira conditions that activate the C-Si bond, direct cross-coupling with aryl halides can be achieved, bypassing the need for a separate protiodesilylation step. nih.gov This strategy offers a more atom- and step-economical approach to synthesizing substituted alkynes.

Multicomponent and Cascade Reactions Utilizing this compound

Three-Component Pyrimidine (B1678525) Synthesis via Coupling-Addition-Cyclocondensation Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies for building complex molecules in a single step. Pyrimidine derivatives, which are important heterocyclic motifs in medicinal chemistry, are often synthesized via MCRs. researchgate.netmdpi.com Several strategies exist for the three-component synthesis of pyrimidines that can utilize ketones as one of the starting materials. organic-chemistry.orgrsc.org

A plausible pathway for the synthesis of a pyrimidine using this compound involves its reaction with an amidine and a suitable third component that acts as a one-carbon synthon. organic-chemistry.org A general and efficient method for pyrimidine synthesis involves the [3+2+1] annulation of an amidine, a ketone, and a C1 source like N,N-dimethylaminoethanol. researchgate.netorganic-chemistry.org

In this context, this compound can serve as the ketone component. The reaction would likely proceed through an initial condensation of the amidine with the ketone to form an enamine or related intermediate. This intermediate would then undergo cyclization, incorporating the third component, followed by aromatization to yield the final pyrimidine ring. The presence of the silylalkynyl group would result in a highly functionalized pyrimidine product, which could be further modified via transformations of the silyl group.

Table 3: Proposed Three-Component Pyrimidine Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |

|---|

Bohlmann-Rahtz Cyclodehydration as a Pyridine (B92270) Synthesis Strategy with Silyl Ynone Surrogatescore.ac.uk

The Bohlmann-Rahtz pyridine synthesis, a method that traditionally involves the condensation of an enamine with an ethynylketone, has been adapted to employ silyl ynone surrogates to enhance its utility and overcome certain limitations of the classical approach. ijpsonline.com While research has shown the effectiveness of using 4-(trimethylsilyl)but-3-yn-2-one as a less volatile and more affordable substitute for but-3-yn-2-one, its direct phenyl-substituted analogue, This compound , does not appear to be commonly utilized in this specific named reaction under the same surrogate principle. ijpsonline.com In many modified Bohlmann-Rahtz procedures, the trimethylsilyl group is cleaved in situ via protodesilylation, particularly in protic solvents like ethanol (B145695) or under acidic catalysis, to generate the reactive ynone species. ijpsonline.com

However, investigations into one-pot modifications of the Bohlmann-Rahtz reaction have explored the synthesis of highly functionalized pyridines using a variety of substituted ynones, including those with a phenyl group adjacent to the carbonyl. These studies provide insight into the reactivity of structures related to This compound in pyridine formation.

In a significant breakthrough for a one-step Bohlmann-Rahtz protocol, a study focused on the reaction of enamino esters with various alkynones in the presence of acetic acid in toluene (B28343) at 50°C. This approach successfully produced a range of polysubstituted pyridines. ijpsonline.com The research demonstrated that a phenyl-substituted ynone could participate in this cyclocondensation, although the yields varied depending on the other substituents. For instance, the reaction of ethyl 3-aminocrotonate with an ynone bearing a phenyl group (at the R² position) and an ethyl group (at the R⁴ position) afforded the corresponding pyridine in a 65% yield. ijpsonline.com When the R⁴ substituent was a hydrogen, the yield increased to 73%. ijpsonline.com Conversely, when R⁴ was a methyl group, the reaction did not proceed, resulting in a 0% yield of the desired pyridine product. ijpsonline.com

These findings underscore the sensitivity of the Bohlmann-Rahtz cyclodehydration to the steric and electronic nature of the ynone substituents. While direct evidence for the use of This compound as a surrogate is not prominent in the literature for this reaction, the successful synthesis of pyridines from closely related phenyl-substituted ynones highlights a potential, albeit substrate-dependent, pathway for its application in forming highly substituted pyridine scaffolds.

Research Findings: One-Pot Pyridine Synthesis

The following table summarizes the results from a modified one-pot Bohlmann-Rahtz reaction, showcasing the impact of different substituents on the ynone in the synthesis of functionalized pyridines.

| Entry | Enamine | Ynone Substituent (R²) | Ynone Substituent (R⁴) | Product | Yield (%) |

| 1 | Ethyl 3-aminocrotonate | Phenyl | Ethyl | 2,6-Dimethyl-3-ethoxycarbonyl-5-phenylpyridine | 65 ijpsonline.com |

| 2 | Ethyl 3-aminocrotonate | Phenyl | Hydrogen | 2,6-Dimethyl-3-ethoxycarbonyl-4-phenylpyridine | 73 ijpsonline.com |

| 3 | Ethyl 3-aminocrotonate | Phenyl | Methyl | Not Formed | 0 ijpsonline.com |

Mechanistic Elucidation and Stereochemical Control in Reactions of 1 Phenyl 4 Trimethylsilyl but 3 Yn 2 One

Unraveling Reaction Pathways and Transition States

A deep understanding of the factors that govern the reaction pathways of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one is fundamental to predicting its chemical behavior and designing new synthetic methodologies. This involves a careful examination of both the inherent properties of the molecule and the external conditions of the reaction.

The mechanistic outcomes of reactions involving this compound are profoundly influenced by a delicate balance of electronic and steric factors. The electron-withdrawing nature of the carbonyl group polarizes the molecule, rendering the β-carbon of the alkyne susceptible to nucleophilic attack. Simultaneously, the phenyl group can exert electronic effects through resonance and induction, while the bulky trimethylsilyl (B98337) group imposes significant steric hindrance.

The trimethylsilyl group, in particular, plays a dual role. Electronically, silicon can stabilize a β-carbocation through hyperconjugation, potentially influencing the regioselectivity of addition reactions. Sterically, its size can direct incoming reagents to the less hindered face of the molecule, a crucial aspect in stereoselective synthesis. The phenyl group's electronic nature can be modulated by substituents, which in turn would alter the reactivity of the entire system. Electron-donating groups on the phenyl ring would enhance the nucleophilicity of the aromatic ring for electrophilic substitution, while electron-withdrawing groups would have the opposite effect.

In nucleophilic addition to the carbonyl group, the steric bulk of both the trimethylsilyl and phenyl groups can influence the trajectory of the incoming nucleophile, leading to diastereoselectivity if a new stereocenter is formed. The interplay between these electronic and steric effects is complex and can lead to different reaction pathways under different conditions. For instance, in reactions where a transition state involves the formation of a partial positive charge, the electronic stabilization provided by the phenyl and trimethylsilyl groups will be a determining factor. Conversely, in sterically demanding reactions, the size of the trimethylsilyl group will be the dominant factor in determining the reaction's feasibility and stereochemical outcome.

While experimental observations provide valuable data, a complete understanding of reaction mechanisms requires the characterization of transient intermediates and transition states. For a molecule like this compound, computational chemistry and advanced spectroscopic techniques are indispensable tools for probing these fleeting species.

Computational methods, such as Density Functional Theory (DFT), allow for the in-silico modeling of reaction pathways. These calculations can provide the geometries and energies of reactants, intermediates, transition states, and products. By mapping the potential energy surface, chemists can predict the most likely reaction mechanism and understand the factors that control selectivity. For example, DFT calculations could be employed to model the transition states of nucleophilic attack at either the carbonyl carbon or the β-alkynyl carbon, thereby predicting the regioselectivity under various conditions. Furthermore, computational models can elucidate the non-covalent interactions that may influence the stereochemical outcome of a reaction.

Spectroscopic techniques offer the means to experimentally detect and characterize reaction intermediates. Time-resolved spectroscopy, for instance, can be used to monitor the formation and decay of short-lived species during a reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, can sometimes allow for the direct observation of less reactive intermediates. Infrared (IR) spectroscopy can be used to follow the disappearance of the carbonyl stretch of the starting material and the appearance of new functional groups. In reactions involving radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy would be a key technique for their detection and characterization. The combination of computational predictions and spectroscopic evidence provides a powerful approach to unraveling the intricate mechanistic details of reactions involving this compound.

Asymmetric Induction and Chiral Synthesis

The development of methods for the asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. The prochiral nature of the ketone in this compound makes it an excellent candidate for stereoselective transformations to produce enantiomerically enriched products.

Bioreductions, utilizing whole-cell microorganisms or isolated enzymes, have emerged as a powerful and environmentally benign method for the asymmetric reduction of prochiral ketones. These biocatalytic systems often exhibit high enantioselectivity and operate under mild reaction conditions.

The asymmetric bioreduction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664), a close analog of the title compound, to the corresponding (S)-alcohol has been successfully achieved using the yeast Candida parapsilosis. plos.org This transformation is of significant interest as the resulting chiral alcohol is a key intermediate in the synthesis of 5-lipoxygenase inhibitors. plos.org The bioreduction is typically carried out using whole cells, which contain the necessary oxidoreductase enzymes and cofactor regeneration systems.

In a study by Zhang et al. (2012), the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one was optimized by employing immobilized Candida parapsilosis cells in an ionic liquid-containing co-solvent system. plos.org The use of the hydrophilic ionic liquid 1-(2′-hydroxyl)ethyl-3-methylimidazolium nitrate was found to be most effective, leading to an improved initial reaction rate, higher yield, and excellent enantiomeric excess. plos.org The operational stability of the immobilized cells was also noteworthy, with the biocatalyst retaining over 83% of its initial activity after ten reaction cycles. plos.org

| Parameter | Optimal Condition | Result |

| Biocatalyst | Immobilized Candida parapsilosis cells | High enantioselectivity |

| Co-solvent | 10% (v/v) C2OHMIM·NO3 | Improved reaction rate and yield |

| Substrate Conc. | 3.0 mmol/L | High conversion |

| Buffer pH | 5.0 | Optimal enzyme activity |

| Co-substrate | 98.1 mmol/L 2-propanol | Efficient cofactor regeneration |

| Temperature | 30°C | Stable enzyme performance |

| Yield | 95.2% | |

| Enantiomeric Excess (e.e.) | >99.9% for (S)-enantiomer |

This table is based on data from the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one. plos.org

The high enantioselectivity observed in these bioreductions is a result of the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer over the other.

Beyond bioreductions, organocatalysis and metal-catalyzed reactions represent two other major pillars of asymmetric synthesis. These methods offer a high degree of tunability and can be applied to a wide range of transformations.

Organocatalysis, which utilizes small chiral organic molecules to catalyze reactions, has seen explosive growth in recent decades. For a substrate like this compound, chiral organocatalysts could be employed in various asymmetric transformations. For example, a chiral amine catalyst could be used to form a chiral enamine intermediate, which could then react with an electrophile in a stereocontrolled manner. Alternatively, a chiral Brønsted acid or base could be used to activate the substrate or the reagent, respectively, to facilitate an enantioselective reaction. The development of organocatalytic methods for the asymmetric conjugate addition of nucleophiles to the activated alkyne of this compound would be a valuable synthetic tool.

Metal-catalyzed asymmetric reactions, often employing chiral ligands coordinated to a metal center, are also highly effective for creating stereocenters. For the title compound, a chiral metal complex could be used to catalyze the asymmetric reduction of the ketone, offering an alternative to bioreduction. Furthermore, metal catalysts could be employed in asymmetric addition reactions to the alkyne or in coupling reactions involving the phenyl group. The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity, and a wide array of chiral ligands have been developed for various metal-catalyzed transformations. The application of these advanced catalytic systems to this compound holds significant potential for the efficient and stereocontrolled synthesis of complex chiral molecules.

Applications and Synthetic Utility of 1 Phenyl 4 Trimethylsilyl but 3 Yn 2 One in Advanced Organic Materials and Bioactive Molecules

Construction of Diverse Heterocyclic Systems

The combination of electrophilic and nucleophilic centers within 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one makes it an ideal precursor for various cycloaddition and cyclocondensation reactions, leading to a multitude of heterocyclic scaffolds.

The synthesis of substituted pyridines and pyrimidines is of great interest due to their prevalence in medicinal chemistry. While direct reactions using this compound are not extensively documented in dedicated studies, its chemical nature as an activated ynone allows for its proposed application in established synthetic routes.

Pyridines: The construction of pyridine (B92270) rings can be achieved through various cyclocondensation strategies. sinosil.comnih.govresearchgate.net One prominent method involves the [3+3] annulation of β-heteroatomic enones with enamines. researchgate.net this compound can serve as a precursor to the requisite enone through conjugate addition. Alternatively, cycloaddition reactions of 1,2,3-triazines with the ynone could provide a pathway to substituted pyridines. youtube.comnih.gov The Chichibabin synthesis, which involves the reaction of acetylene (B1199291) with ammonia, provides a foundational concept for pyridine synthesis from simple building blocks. biorxiv.org

Pyrimidines: Pyrimidine (B1678525) scaffolds are commonly synthesized by reacting 1,3-dicarbonyl compounds or their synthetic equivalents with amidines. nih.govnih.govmdpi.com The α,β-unsaturated ketone moiety in this compound can react with amidines in a domino reaction involving two consecutive aza-Michael additions to form the six-membered heterocyclic ring. nih.gov This approach allows for the synthesis of fully substituted pyrimidines. nih.gov

| Heterocycle | General Synthetic Method | Role of Ynone Precursor | Key Reactants |

|---|---|---|---|

| Pyridine | [3+3] Cyclocondensation | Acts as a C3 synthon after conversion to an enamine or enone. | Enamines, Ammonium Acetate researchgate.net |

| Pyrimidine | Domino Aza-Michael Addition/Cyclization | Serves as the 1,3-dielectrophile component. | Amidines youtube.comnih.gov |

The presence of the alkyne functionality is particularly useful for the synthesis of five-membered heterocycles like thiazoles and triazoles.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method that involves the condensation of an α-haloketone with a thioamide. chemhelpasap.combepls.comscribd.com this compound can be readily converted to its α-bromo derivative, which can then undergo the Hantzsch reaction with thiourea (B124793) or substituted thioamides to yield 2-aminothiazole (B372263) derivatives. chemhelpasap.comorganic-chemistry.org This multi-step, one-pot procedure is an efficient way to construct highly functionalized thiazole rings. bepls.com

Triazoles: The trimethylsilylacetylene (B32187) group is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". romakksilicones.comrsc.org This reaction allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles from this compound and various organic azides. romakksilicones.comresearchgate.net The reaction proceeds under mild conditions, often in aqueous solvent mixtures, and tolerates a wide range of functional groups, making it a highly reliable method for creating complex molecules. romakksilicones.comresearchgate.net The trimethylsilyl (B98337) group can be removed in situ or in a subsequent step to yield the terminal alkyne for the cycloaddition. nih.gov

| Heterocycle | General Synthetic Method | Role of Ynone Precursor | Key Reactants |

|---|---|---|---|

| Thiazole | Hantzsch Synthesis | Precursor to the α-haloketone component. | Thiourea/Thioamides, Brominating Agent chemhelpasap.comscribd.com |

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne component for [3+2] cycloaddition. | Organic Azides, Cu(I) Catalyst romakksilicones.comresearchgate.net |

The versatile reactivity of the ynone scaffold extends to the synthesis of other important heterocyclic systems.

Isoxazoles: Isoxazoles can be readily prepared by the [3+2] cycloaddition reaction of ynones with nitrile oxides or by the condensation of 1,3-dicarbonyl compounds with hydroxylamine. bohrium.comnih.govmdpi.com this compound, as an α,β-acetylenic ketone, can react directly with hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic isoxazole (B147169) ring. bohrium.comwikipedia.org This method allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. wikipedia.org

Chromones: Chromone derivatives, which are prevalent in natural products and pharmacologically active compounds, can be synthesized from ynones. researchgate.netorganic-chemistry.orgijmrset.com A common strategy involves the reaction of o-hydroxyaryl ketones with the ynone scaffold. More directly, this compound can react with salicylates or related phenols under basic conditions. organic-chemistry.org A transition-metal-free tandem reaction between ynones and methyl salicylates provides a route to 3-acyl chromones. organic-chemistry.org Another approach involves the reaction of ynones with quinoline (B57606) N-oxides, which proceeds via a sequential [3+2] cycloaddition, ring-opening, and O-arylation to form 3-(2-quinolyl) chromones. bohrium.com

Quinolones: The synthesis of quinolones often involves the cyclization of anilines with β-ketoesters, as seen in the Conrad-Limpach synthesis, or with α,β-unsaturated carbonyl compounds in the Doebner-von Miller reaction. nih.govjptcp.comwikipedia.orgnih.govresearchgate.net While direct application of this compound is less straightforward, it can be converted into a suitable β-ketoester via hydration of the alkyne and subsequent functionalization. nih.govresearchgate.net This intermediate can then be condensed with anilines to construct the 4-hydroxyquinolone core. wikipedia.org

| Heterocycle | General Synthetic Method | Role of Ynone Precursor | Key Reactants |

|---|---|---|---|

| Isoxazole | Condensation/Cyclization | 1,3-Dielectrophile. | Hydroxylamine bohrium.comwikipedia.org |

| Chromone | Tandem Reaction/Cyclization | Electrophilic alkyne component. | Methyl Salicylates, Quinoline N-oxides bohrium.comorganic-chemistry.org |

| Quinolone | Conrad-Limpach Synthesis | Precursor to the β-ketoester component. | Anilines wikipedia.orgnih.gov |

Precursors for Pharmaceutically Relevant Compounds

The ability to generate complex heterocyclic and carbocyclic structures makes this compound and related silyl (B83357) butynones valuable intermediates in the synthesis of molecules with significant biological activity.

Carbocyclic nucleoside analogues are a critical class of antiviral drugs, with Entecavir being a prominent example used for the treatment of Hepatitis B virus (HBV) infection. biorxiv.orgnih.gov The synthesis of Entecavir and its analogues often relies on the construction of a complex carbocyclic core. researchgate.netresearchgate.net Silyl butynones, structurally related to this compound, serve as key precursors in these synthetic pathways. The trimethylsilyl group is particularly important as it protects the terminal alkyne, allowing for selective reactions at other parts of the molecule, and can be easily removed under mild conditions when the alkyne is needed for further transformations. scribd.com These butynone-derived intermediates are crucial for building the cyclopentane (B165970) framework and introducing the necessary stereochemistry and functional groups found in potent antiviral agents like Entecavir. biorxiv.orgnih.gov

The application of this compound extends beyond pharmaceuticals into the realms of agrochemicals and advanced materials.

Agrochemicals: Organosilicon compounds are widely used in agriculture, primarily as adjuvants in pesticide formulations. sinosil.comnih.govromakksilicones.comsbfchem.com Their unique surfactant properties enhance the spreading and penetration of active ingredients on plant surfaces, thereby increasing the efficacy of herbicides, insecticides, and fungicides. sinosil.comromakksilicones.com While often used as additives, the core structure of this compound, which combines a phenyl group, a ketone, and a silylalkyne, can be incorporated into the synthesis of new active agrochemical ingredients. The diverse heterocycles accessible from this precursor (e.g., pyrazoles, triazoles, pyrimidines) are known pharmacophores in many commercial pesticides. Silafluofen, an organosilicon pyrethroid insecticide, exemplifies the successful integration of silicon into bioactive molecules. wikipedia.org

Advanced Materials: Silyl-substituted alkynes, particularly those bearing aromatic groups like the phenylethynyl moiety, are important building blocks for organic electronic materials. sigmaaldrich.comresearchgate.netsigmaaldrich.com These materials are utilized in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netsigmaaldrich.comlcpo.fr The functionalization of pentacene (B32325) with trialkylsilylethynyl groups, for instance, has been shown to improve the material's stability and solubility, which are crucial for device fabrication and performance. sigmaaldrich.com this compound serves as a precursor to these advanced materials. The trimethylsilyl group can be readily removed to unmask the terminal alkyne, which can then be used in coupling reactions (e.g., Sonogashira coupling) to extend the π-conjugated system, a key feature for efficient charge transport in organic semiconductors. sigmaaldrich.com

Strategic Application in Redox-Mediated Transformations

The redox activity of quinone systems is fundamental to numerous biological processes and provides a basis for the development of novel therapeutic agents. The introduction of propargyl groups into quinone structures can significantly alter their biological profiles, and this compound represents a potential precursor for reagents in such modifications.

Propargylation in Quinone Chemistry (e.g., CoQ0 Derivatization)

Coenzyme Q0 (CoQ0), the simplest analogue of the coenzyme Q series, serves as a model compound for studying the functionalization of the quinone ring. A significant advancement in this area is the direct propargylation of CoQ0, which can be achieved through a redox chain reaction. acs.orgnih.govresearchgate.net This process typically involves the reduction of the quinone to its hydroquinone (B1673460) form, which then undergoes an electrophilic substitution with a propargylic species, followed by reoxidation.

A recently developed efficient catalytic method for the propargylation of CoQ0 utilizes a cooperative system of Scandium(III) triflate (Sc(OTf)₃) and a Hantzsch ester. acs.orgnih.gov The proposed mechanism initiates with the reduction of CoQ0 to its hydroquinone by the Hantzsch ester. Concurrently, the propargylic alcohol starting material is activated by the Lewis acid catalyst, Sc(OTf)₃. The resulting electrophilic propargyl species then reacts with the hydroquinone in an electrophilic aromatic substitution. A subsequent redox transfer between the propargylated hydroquinone and a molecule of CoQ0 regenerates the hydroquinone and yields the final propargylated quinone product. acs.orgnih.gov This catalytic cycle highlights the efficiency of the redox-mediated approach.

While the reported procedures primarily use propargyl alcohols, the synthesis of precursors such as 1-aryl-3-(trimethylsilyl)prop-2-yn-1-ols has been described in this context. acs.org The subject compound, this compound, is structurally related to these alcohol precursors. The ketone functionality offers a site for modification, for instance, reduction to the corresponding secondary alcohol, which could then participate directly in the redox-mediated propargylation of quinones like CoQ0. The presence of the trimethylsilyl group on the alkyne is crucial, serving as a protecting group that can be removed in a later step to reveal a terminal alkyne for further functionalization, such as click chemistry.

Role in Organometallic Chemistry as Electron-Rich Ligands

The field of organometallic chemistry heavily relies on the electronic properties of ligands to tune the reactivity of metal centers. Silyl-substituted ligands, particularly those with strong σ-donating capabilities, are known to stabilize metal complexes in various oxidation states. wikipedia.org The incorporation of a silicon atom in a ligand can significantly influence the electronic environment of the metal it coordinates to.

While there is extensive literature on silylene and phosphine-silylene ligands, the coordination chemistry of β-silyl alkynyl ketones like this compound is a more specialized area. The electronic nature of such a ligand would be a balance between the electron-donating character of the silyl-alkyne moiety and the electron-withdrawing effect of the conjugated ketone.

A related cobalt complex, 2-phenyl-4-(trimethylsilyl)but-1-en-3-ynyl-Co₂(CO)₆, has been studied, and its nucleophilicity has been quantified. lmu.de This demonstrates that silyl-alkyne derivatives can indeed form stable organometallic complexes. The presence of the carbonyl group in this compound could allow it to act as a bidentate ligand, coordinating to a metal center through both the alkyne π-system and the oxygen atom of the ketone. Such chelation would enhance the stability of the resulting complex. The electron-rich nature of the trimethylsilyl group could potentially enhance the electron density at the metal center, influencing its catalytic activity. For instance, in reactions like hydroboration or hydrosilylation of ketones, the electronic properties of the metal catalyst are critical. nih.govnih.gov The unique electronic and steric properties imparted by ligands like this compound could therefore be exploited in the design of novel catalysts.

Exploitation of the Trimethylsilyl Group as a Versatile Protecting and Directing Group

The trimethylsilyl (TMS) group is one of the most widely used protecting groups in organic synthesis, particularly for terminal alkynes. wikipedia.orgnih.gov Its chemical inertness under many reaction conditions, combined with its facile removal, makes it an ideal tool for multi-step synthetic strategies. wikipedia.orgnih.gov

In the context of this compound, the TMS group serves several critical functions. Primarily, it protects the terminal alkyne proton, preventing its participation in undesired acid-base reactions. nih.gov This protection allows for selective reactions at other functional groups within the molecule, such as the ketone or the phenyl ring.

Furthermore, the TMS group acts as a powerful directing group, controlling the regioselectivity of certain reactions. A notable example is its application in [3+2] cycloaddition reactions. A study on the reaction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664) with cycloimmonium salts demonstrated that the TMS group effectively directs the cycloaddition to yield specific indolizine (B1195054) isomers. rsc.org In some instances, the reaction exclusively provides the desilylated 1-acetylindolizine, showcasing the TMS group's role as a traceless directing group. In other cases, isomeric silylated adducts are formed, highlighting the subtle interplay of steric and electronic factors governed by the TMS group. rsc.org The bulky nature of the TMS group can also influence the stereochemical outcome of reactions at adjacent centers.

The TMS group can also be instrumental in the synthesis of reactive intermediates. For example, fluoride-induced desilylation of o-(trimethylsilyl)aryl triflates is a standard method for generating arynes under mild conditions. While not directly applicable to this compound in this form, this principle underscores the versatility of the C-Si bond. The removal of the TMS group from the final product to reveal the terminal alkyne is a key step that opens up a plethora of subsequent transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the facile introduction of a wide range of functionalities.

Below is a table summarizing the synthetic utility of the trimethylsilyl group in alkynyl ketones:

| Feature | Description | Research Finding |

| Protecting Group | Shields the acidic terminal alkyne proton from reacting under various conditions. | The TMS group is widely used to protect terminal alkynes, enabling selective transformations at other parts of the molecule. wikipedia.orgnih.gov |

| Regioselective Control | Directs the outcome of reactions, such as cycloadditions, to favor specific isomers. | In [3+2] cycloadditions with cycloimmonium salts, 4-(trimethylsilyl)-3-butyn-2-one yields specific indolizine structures. rsc.org |

| Traceless Directing Group | Can be removed after directing a reaction, leaving no trace of its presence in the final product. | The formation of desilylated 1-acetylindolizines in some cycloaddition reactions exemplifies this role. rsc.org |

| Access to Terminal Alkynes | Facile removal of the TMS group provides access to the terminal alkyne for further functionalization. | This is a standard strategy for introducing diversity into molecules via reactions like "click chemistry". |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkynone-based reactions. A plausible route involves coupling phenylacetyl chloride with bis(trimethylsilyl)acetylene in the presence of a base (e.g., LiHMDS) at low temperatures (-78°C). Post-reaction purification via Kugelrohr distillation or column chromatography is recommended . Microwave-assisted synthesis in polar solvents like DMSO significantly improves yields (e.g., 69% in 20 minutes) compared to conventional heating .

- Optimization Table :

| Solvent | Heating Method | Reaction Time | Yield (%) |

|---|---|---|---|

| DMSO | Microwave | 20 min | 69 |

| Solventless | Microwave | 20 min | <10 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be analyzed?

- Key Methods :

- NMR : NMR will show a singlet for the trimethylsilyl (TMS) group at ~0.2 ppm and deshielded alkynyl protons. NMR confirms the carbonyl (C=O) at ~190 ppm and alkynyl carbons .

- IR : Strong absorption at ~2200 cm (C≡C stretch) and ~1700 cm (C=O stretch).

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. How does the phenyl substituent influence the reactivity of this compound in cycloaddition reactions?

- Mechanistic Insight : The electron-withdrawing phenyl group enhances the electrophilicity of the alkynone, facilitating [2+2] or [4+2] cycloadditions. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound under varying conditions?

- Troubleshooting :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in microwave-assisted reactions, improving yields. Avoid solventless conditions, which often result in poor heat transfer .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps. For example, Pd(PPh) may enhance cross-coupling efficiency .

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction data be refined?

- Crystallography : Crystallization may require slow evaporation from hexane/ethyl acetate. Use SHELXL for refinement, particularly for handling twinning or high thermal motion in the TMS group. Data collection at low temperatures (100 K) improves resolution .

Q. How do computational methods (e.g., DFT) aid in predicting the electronic properties of this compound?

- Computational Strategy :

- Perform geometry optimization at the B3LYP/6-31G(d) level to map electron density.

- Analyze Natural Bond Orbital (NBO) charges to identify reactive sites for functionalization .

Data Contradiction Analysis

Q. Why do microwave-assisted syntheses of alkynones outperform traditional heating methods?

- Critical Analysis : Microwaves enable rapid, uniform heating, reducing side reactions (e.g., decomposition). Evidence shows a 60% yield increase in DMSO compared to conventional oil-bath heating . However, scalability remains a limitation due to equipment constraints.

Methodological Recommendations

Q. What safety protocols are essential for handling this compound in the laboratory?

- Safety Measures :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.